9-ETHYL-3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ETHYL-3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is a complex organic compound with a molecular formula of C27H31N3 and a molecular weight of 397.555 Da . This compound belongs to the carbazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE typically involves multi-step organic reactions. One common method includes the alkylation of 9H-carbazole with ethyl bromide to form 9-ethyl-9H-carbazole. This intermediate is then subjected to a Mannich reaction with formaldehyde and 4-(3-methylbenzyl)piperazine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-ETHYL-3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated compounds can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated compounds (e.g., bromoethane), base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
9-ETHYL-3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its interaction with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 9-ETHYL-3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 9-ethyl-9H-carbazole
- 3-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}-9H-carbazole
- 9-methyl-9H-carbazole
Uniqueness
Compared to similar compounds, 9-ETHYL-3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the ethyl group and the piperazine ring with a 3-methylbenzyl substituent enhances its interaction with various molecular targets, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C27H31N3 |
---|---|
Molecular Weight |
397.6g/mol |
IUPAC Name |
9-ethyl-3-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]carbazole |
InChI |
InChI=1S/C27H31N3/c1-3-30-26-10-5-4-9-24(26)25-18-23(11-12-27(25)30)20-29-15-13-28(14-16-29)19-22-8-6-7-21(2)17-22/h4-12,17-18H,3,13-16,19-20H2,1-2H3 |
InChI Key |
HWPDJPDPHNEDDF-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC(=C4)C)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC(=C4)C)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.